molecular formula C20H25N5O3 B11232048 3,4-dimethoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

3,4-dimethoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11232048
M. Wt: 383.4 g/mol
InChI Key: VWUSBZQTCPNAFQ-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound that features multiple functional groups, including methoxy, phenyl, and tetrazole units. This compound is of interest due to its potential bioactive properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole intermediate.

    Formation of the Butan-2-yl Linker: The butan-2-yl linker is typically formed through a Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired carbon chain.

    Final Coupling with Aniline: The final step involves coupling the intermediate with 3,4-dimethoxyaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

3,4-DIMETHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Its potential bioactive properties make it a candidate for studying interactions with biological targets.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets. The methoxy and phenyl groups can participate in hydrogen bonding and π-π interactions with target molecules, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is unique due to the presence of the tetrazole ring, which is less common in similar compounds. This structural feature can enhance its bioactivity and binding affinity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C20H25N5O3/c1-6-20(2,21-14-7-12-17(27-4)18(13-14)28-5)19-22-23-24-25(19)15-8-10-16(26-3)11-9-15/h7-13,21H,6H2,1-5H3

InChI Key

VWUSBZQTCPNAFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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